

# phosmidosine phosphoramidothioate vs native compound activity

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## Compound Focus: Phosmidosine

CAS No.: 134966-01-1

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## Comparative Activity of Phosmidosine Analogues

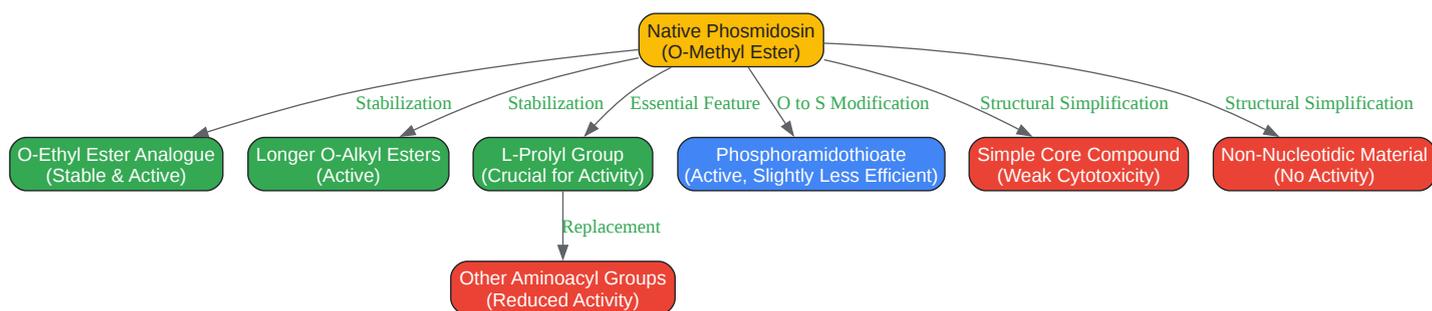
The table below summarizes the chemical structures and experimental biological activities of **Phosmidosine** and its modified analogues as reported in the literature.

Compound / Analogue	Key Structural Features	Antitumor Activity & Key Findings
<b>Native Phosmidosine</b>	(N)-prolylphosphoramidate with (O)- <b>methyl</b> ester linkage [1] [2].	Potent antitumor activity; arrests cell cycle at <b>G1 phase</b> ; highly <b>unstable</b> under basic conditions and during synthesis, limiting its practicality [1] [2].
<b>(O)-Ethyl Ester (1b)</b>	(O)- <b>Ethyl</b> ester group replacing the (O)-methyl ester [1] [2].	<b>Sufficiently stable</b> in aqueous solution; both diastereoisomers showed <b>similar antitumor activity</b> to the native compound, making it a viable stabilized analogue [1] [2].
<b>Longer (O)-Alkyl Esters (1a, 1c, 1d)</b>	(O)-ester group replaced by longer alkyl chains [1] [2].	Both diastereoisomers of the longer alkyl-containing analogues proved to have <b>similar antitumor activities</b> [1] [2].

Compound / Analogue	Key Structural Features	Antitumor Activity & Key Findings
<b>Aminoacyl-Modified Analogues</b>	L-prolyl group replaced by <b>other L-amino acids</b> or <b>D-proline</b> [1] [2].	Resulted in a <b>considerable decrease</b> in antitumor activity, highlighting the critical role of the <b>L-prolyl group</b> for full activity [1] [2].
<b>Phosphoramidothioate (17)</b>	Phosphoramidate <b>oxygen</b> replaced by <b>sulfur</b> [1] [2].	Maintained <b>essentially a similar antitumor activity</b> , though with a <b>slight decrease in efficiency</b> [1] [2].
<b>Simple Core Compound (11)</b>	Lacks partial structures of the full Phosmidosine molecule [1] [2].	Exhibited <b>weak cytotoxicity</b> [1] [2].
<b>Non-Nucleotidic Material (13)</b>	Lacks the nucleoside component of Phosmidosine [1] [2].	Showed <b>no antitumor activity</b> , underscoring the importance of the integrated structure [1] [2].

## Experimental Insights

The following diagram illustrates the key structure-activity relationships derived from the experimental studies on **Phosmidosine** analogues.



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## Interpretation of Experimental Data

The experimental data reveals several key principles for the design of **Phosmidosine**-based therapeutics:

- **Stability is Decoupled from Core Activity:** Replacing the native (O)-methyl ester with an (O)-ethyl or longer alkyl ester solved the critical instability issue **without diminishing** the potent antitumor activity. This suggests that this part of the molecule is a key **pharmacokinetic handle** that can be optimized without affecting the mechanism of action [1] [2].
- **The L-Prolyl Moiety is a Key Pharmacophore:** The significant drop in activity when the L-prolyl group is replaced indicates its role is likely more than just structural. It may be directly involved in target recognition or binding, making it a **critical pharmacophoric element** [1] [2].
- **The Phosphoramidothioate is a Viable Bioisostere:** The phosphoramidothioate derivative retained most of the biological activity. Replacing an oxygen atom with sulfur is a common **bioisosteric replacement** in medicinal chemistry, which can alter properties like metabolic stability, lipophilicity, and electronic distribution without a complete loss of function [1] [2].
- **The Integrated Structure is Essential for Potency:** The weak or absent activity in simplified core structures and non-nucleotidic materials demonstrates that the full, integrated molecular architecture of **Phosmidosine**—featuring both the nucleoside and the modified phosphoramidate—is necessary for its **potent and specific antitumor effect** [1] [2].

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## References

1. Synthesis of Chemically Stabilized Phosmidosine Analogues and the... [figshare.com]
2. Synthesis of chemically stabilized phosmidosine ... [pubmed.ncbi.nlm.nih.gov]

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